N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide
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Overview
Description
N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a piperidine group, an aminoethyl chain, and a methanesulfonamide group. Its unique structure suggests it may have interesting chemical and biological properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imatinib , are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its targets through numerous hydrogen bonds . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Biochemical Pathways
Similar compounds like imatinib are known to inhibit the tyrosine kinase pathway . This inhibition can lead to a decrease in the activation of proteins involved in signal transduction cascades, thereby affecting cellular functions such as cell growth and division .
Result of Action
Based on the known actions of similar compounds, it can be inferred that the inhibition of tyrosine kinases could lead to a decrease in the activation of proteins involved in signal transduction cascades, thereby affecting cellular functions such as cell growth and division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: Starting with a suitable precursor, such as 4-methylpyrimidine, the piperidine group can be introduced via nucleophilic substitution.
Attachment of the aminoethyl chain: This step involves the reaction of the pyrimidine derivative with an appropriate ethylamine derivative under controlled conditions.
Introduction of the methanesulfonamide group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying cellular processes or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-methylpyrimidin-2-yl)amino)ethyl)methanesulfonamide
- N-(2-(6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide
Uniqueness
N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)methanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperidine group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2S/c1-11-10-12(18-8-4-3-5-9-18)17-13(16-11)14-6-7-15-21(2,19)20/h10,15H,3-9H2,1-2H3,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAKOEBUWPFBJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNS(=O)(=O)C)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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